molecular formula C14H16F3NO3 B7574992 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid

3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid

Cat. No. B7574992
M. Wt: 303.28 g/mol
InChI Key: BNTDZXAZZXWCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for clearing glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TFB-TBOA has been widely used in research to study the role of EAATs in various neurological disorders.

Mechanism of Action

3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid inhibits EAATs by binding to the glutamate binding site, preventing the transport of glutamate into the cell. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid has been shown to increase glutamate levels in the brain, which can lead to increased excitability and seizures. However, it has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid in lab experiments is its potency and selectivity for EAATs. This allows for more precise manipulation of glutamate levels in the brain. However, 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid can also have off-target effects on other transporters, which can complicate data interpretation.

Future Directions

1. Investigating the role of EAATs in psychiatric disorders such as depression and anxiety.
2. Developing more selective EAAT inhibitors for therapeutic use.
3. Investigating the potential use of EAAT inhibitors as neuroprotective agents in traumatic brain injury.
4. Studying the effects of chronic 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid administration on neuronal function and behavior.
5. Investigating the potential use of EAAT inhibitors as adjuvant therapy in cancer treatment.

Synthesis Methods

The synthesis of 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid involves several steps, including the reaction of 4-trifluoromethylbenzoyl chloride with isopropylamine to form 4-trifluoromethyl-N-(propan-2-yl)benzamide. This intermediate is then reacted with 3-bromopropanoic acid to form 3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid.

Scientific Research Applications

3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid has been used extensively in scientific research to study the role of EAATs in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic benefits of modulating EAAT activity.

properties

IUPAC Name

3-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-9(2)18(8-7-12(19)20)13(21)10-3-5-11(6-4-10)14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDZXAZZXWCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]propanoic acid

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